molecular formula C12H11NO3S B8689763 3-Pyridinyl p-toluenesulfonate

3-Pyridinyl p-toluenesulfonate

Cat. No. B8689763
M. Wt: 249.29 g/mol
InChI Key: UWCKDPIKJXCITH-UHFFFAOYSA-N
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Patent
US04215003

Procedure details

Equimolar portions (0.106 moles) of 3-hydroxypyridine, sodium hydroxide and p-toluenesulfonyl chloride were combined in 100 ml of water and stirred at 50° C. for 2.5 hours. The aqueous solution was extracted with chloroform, dried over sodium sulfate and distilled to yield an oil which crystallized on standing. Recrystallization from cyclohexane yielded a white solid, mp 76°-78° C., lit. mp 79° C.
Quantity
0.106 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[OH-].[Na+].[C:10]1([CH3:20])[CH:15]=[CH:14][C:13]([S:16](Cl)(=[O:18])=[O:17])=[CH:12][CH:11]=1>O>[C:10]1([CH3:20])[CH:15]=[CH:14][C:13]([S:16]([O:1][C:2]2[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=2)(=[O:18])=[O:17])=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.106 mol
Type
reactant
Smiles
OC=1C=NC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at 50° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to yield an oil which
CUSTOM
Type
CUSTOM
Details
crystallized
CUSTOM
Type
CUSTOM
Details
Recrystallization from cyclohexane
CUSTOM
Type
CUSTOM
Details
yielded a white solid, mp 76°-78° C., lit. mp 79° C.

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OC=1C=NC=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.